

The Pharmacological Profile of WAY-385995: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: WAY-385995

Cat. No.: B5597570

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An examination of available data on **WAY-385995**, a compound noted for its potential relevance in the study of amyloid diseases and synucleinopathies, reveals a significant scarcity of detailed pharmacological information in the public domain. This guide serves to transparently outline the current knowledge landscape and highlight the areas where further research is critically needed.

While **WAY-385995** is commercially available and identified as a tool for investigating neurodegenerative disorders, a comprehensive pharmacological profile—essential for researchers, scientists, and drug development professionals—remains largely unpublished in accessible scientific literature and patent databases. This document summarizes the limited available information and delineates the significant gaps in our understanding of this molecule's activity.

Chemical Identity

To facilitate precise identification and future research, the fundamental chemical information for **WAY-385995** is provided.

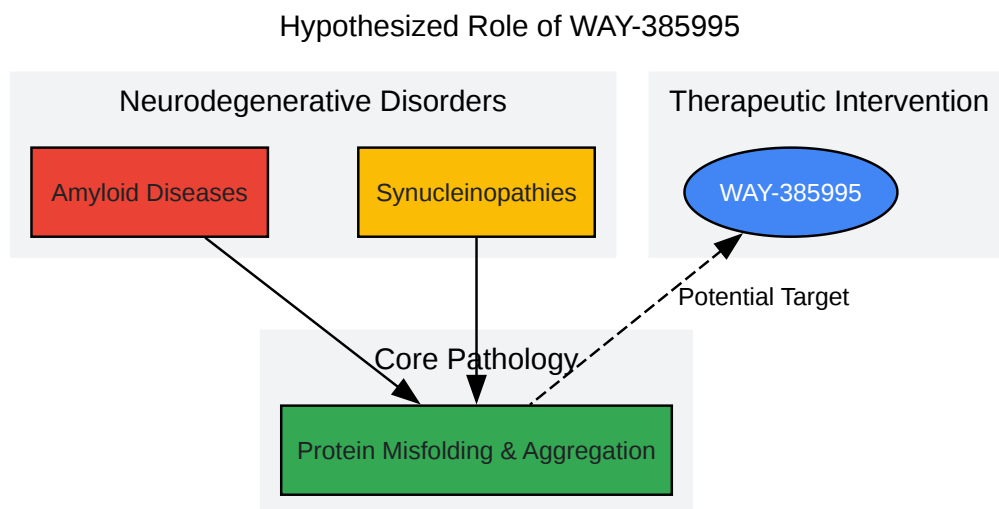
Identifier	Value
Compound Name	WAY-385995
Systematic Name	4-Hydrazinyl-2-(pyridin-4-yl)quinazoline
CAS Number	6484-31-7
Molecular Formula	C ₁₃ H ₁₁ N ₅
Molecular Weight	237.26 g/mol

Stated Biological Relevance

Commercial suppliers describe **WAY-385995** as an "active molecule for the study of amyloid diseases and synucleinopathies." This classification suggests a potential mechanism of action related to the pathological protein aggregation that characterizes conditions such as Alzheimer's disease and Parkinson's disease.

Amyloid diseases are a class of disorders in which misfolded proteins aggregate to form insoluble amyloid fibrils in various tissues and organs. Synucleinopathies are a group of neurodegenerative disorders characterized by the abnormal accumulation of aggregates of alpha-synuclein protein in neurons, glial cells, or both.

The logical relationship between a compound targeting these conditions and its potential mechanism is visualized below.



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Caption: Hypothesized therapeutic intervention of **WAY-385995**.

Gaps in Pharmacological Data

A thorough search of scientific databases and patent literature reveals a lack of specific data regarding the pharmacological profile of **WAY-385995**. To construct a comprehensive technical guide, the following information would be required:

Binding Affinity and Selectivity

Quantitative data on the binding affinity of **WAY-385995** to its putative molecular target(s) are not available. Key parameters such as the dissociation constant (K_d), inhibition constant (K_i), or IC_{50} values from radioligand binding assays are essential for understanding the compound's potency and specificity. Furthermore, selectivity profiling against a panel of related and unrelated receptors, enzymes, and ion channels is necessary to assess potential off-target effects.

In Vitro Functional Activity

There is no published information on the functional consequences of **WAY-385995** binding to its target. Data from in vitro functional assays, such as cell-based reporter gene assays, second messenger assays (e.g., cAMP or calcium mobilization), or electrophysiological recordings, would be required to determine whether **WAY-385995** acts as an agonist, antagonist, or modulator of its target's activity.

In Vivo Efficacy

Preclinical studies in animal models of amyloid diseases or synucleinopathies are necessary to evaluate the in vivo efficacy of **WAY-385995**. Such studies would provide insight into its potential therapeutic effects on disease-related pathologies and behavioral deficits.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of **WAY-385995** have not been publicly disclosed. A comprehensive pharmacokinetic profile, including parameters such as bioavailability, half-life, clearance, and volume of distribution, is crucial for designing in vivo experiments and for the potential translation of this compound into a therapeutic agent.

Conclusion and Future Directions

While **WAY-385995** is positioned as a research tool for amyloid diseases and synucleinopathies, the absence of a detailed, publicly accessible pharmacological profile severely limits its current utility for the scientific community. To realize the potential of this compound, a systematic characterization of its pharmacological properties is imperative. Future research should prioritize the elucidation of its molecular target(s), binding kinetics, in vitro and in vivo functional effects, and pharmacokinetic profile. The publication of such data would be invaluable for researchers dedicated to the development of novel therapeutics for neurodegenerative diseases.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com